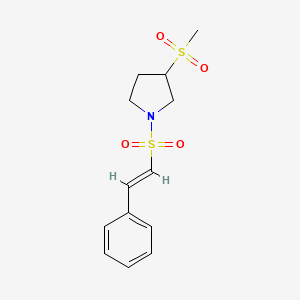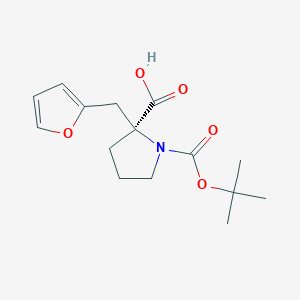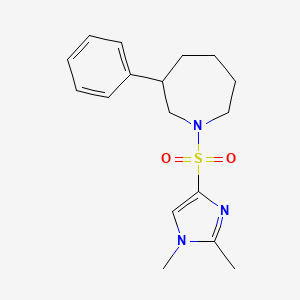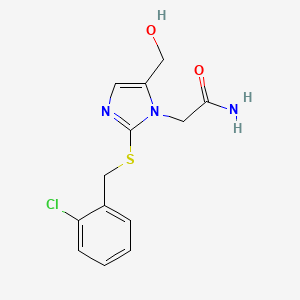
(E)-3-(methylsulfonyl)-1-(styrylsulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(methylsulfonyl)-1-(styrylsulfonyl)pyrrolidine, also known as MSV, is a chemical compound that has been studied for its potential applications in scientific research. MSV is a member of the pyrrolidine family and is a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. In
Scientific Research Applications
Synthesis Techniques and Green Chemistry
- Synthesis and Green Metric Evaluation : Research has focused on the synthesis of related sulfone compounds, highlighting methods that improve green chemistry metrics, such as atom economy and reduced waste production. For instance, the modified synthesis of certain sulfone intermediates demonstrates advancements in efficient and environmentally friendly chemical synthesis techniques (Gilbile et al., 2017).
Catalytic Applications
- Efficient Stereoselective Michael Addition : Derivatives of pyrrolidine, such as "(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine," have been shown to be effective organocatalysts for asymmetric Michael addition reactions, suggesting potential catalytic applications for similar structures in creating stereoselective chemical compounds (Singh et al., 2013).
Protective Groups in Synthesis
- Protecting Groups for NH in Various Molecules : Research indicates the use of related sulfonyl groups for protecting NH groups in the synthesis of complex molecules, demonstrating the versatility of sulfone functionalities in organic synthesis and potential applications in designing novel drugs or organic materials (Petit et al., 2014).
Antimicrobial Activity
- Novel Sulfone-Linked Bis Heterocycles : Studies on sulfone-linked bis heterocycles reveal their potential antimicrobial properties, suggesting the relevance of sulfone derivatives in developing new antimicrobial agents (Padmavathi et al., 2008).
properties
IUPAC Name |
3-methylsulfonyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S2/c1-19(15,16)13-7-9-14(11-13)20(17,18)10-8-12-5-3-2-4-6-12/h2-6,8,10,13H,7,9,11H2,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAAPKTUFLTCSL-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(methylsulfonyl)-1-(styrylsulfonyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2887833.png)
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea](/img/structure/B2887834.png)

![N-[[4-(4-bromophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2887837.png)


![4-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2887846.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887847.png)
![1-Benzyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2887849.png)


![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2887852.png)